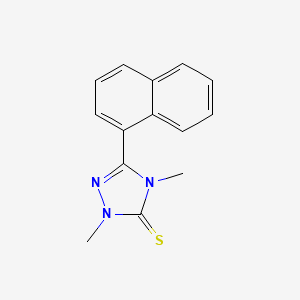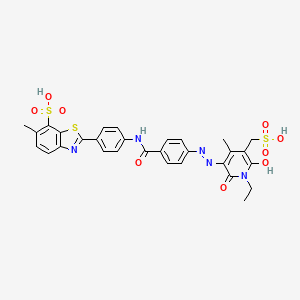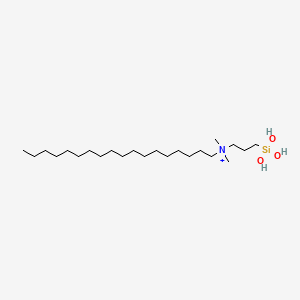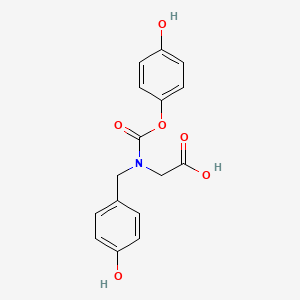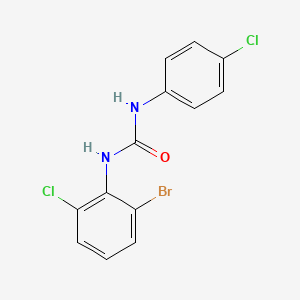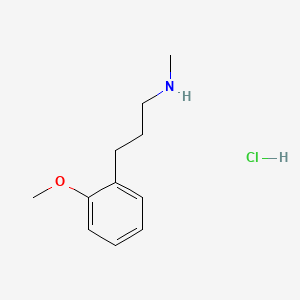
Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride is a chemical compound with a complex structure that includes a propylamine group, an o-methoxyphenyl group, and an N-methyl group, all combined with hydrochloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of o-methoxyphenylacetone with methylamine to form the intermediate product, which is then reacted with propylamine under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines. Substitution reactions can result in a variety of substituted compounds depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted propylamines and phenylamines, such as:
- Propylamine, 3-(p-methoxyphenyl)-N-methyl-, hydrochloride
- Propylamine, 3-(o-ethoxyphenyl)-N-methyl-, hydrochloride
- Propylamine, 3-(o-methoxyphenyl)-N-ethyl-, hydrochloride
Uniqueness
What sets Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the o-methoxyphenyl group
Propriétés
Numéro CAS |
83979-29-7 |
|---|---|
Formule moléculaire |
C11H18ClNO |
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-12-9-5-7-10-6-3-4-8-11(10)13-2;/h3-4,6,8,12H,5,7,9H2,1-2H3;1H |
Clé InChI |
MCVSQZGDFGFWTI-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC1=CC=CC=C1OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





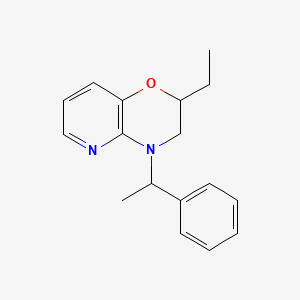
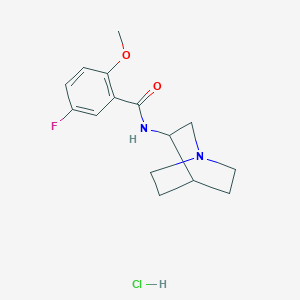
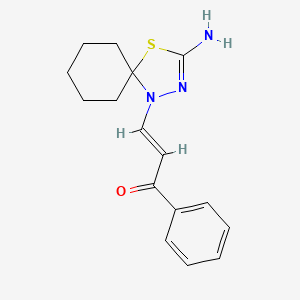
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
